
4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one
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Overview
Description
4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a difluoroethyl group, and a triazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a diaminoglyoxal derivative with a difluoroethylamine under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of substituted triazinones or other derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C5H6F2N4O and a molecular weight of approximately 176.12 g/mol. Its structure features a triazine ring which is significant for its biological activity.
Inhibition of Enzymes Related to Alzheimer's Disease
Research has indicated that compounds similar to 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one may act as inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid beta peptides. These peptides are known to accumulate in Alzheimer's disease patients. The inhibition of BACE1 is considered a promising strategy for modifying the progression of this disease .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. Investigations into its analogs have shown potential in targeting various cancer types through mechanisms that involve modulation of cellular pathways and inhibition of tumor growth .
Herbicidal Activity
The compound may also possess herbicidal properties. Its structural characteristics allow it to interact with plant growth regulation pathways, potentially leading to effective weed management solutions in agricultural practices. Research into similar triazine compounds has demonstrated their efficacy in controlling various weed species .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the context of its application, whether in research or therapeutic use.
Comparison with Similar Compounds
4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one: is structurally similar to other triazinone derivatives, such as This compound and This compound .
Uniqueness:
The presence of the difluoroethyl group imparts unique chemical properties, such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in specific chemical syntheses and applications.
Biological Activity
4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one (CAS No. 1882531-25-0) is a synthetic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity based on available research findings, case studies, and data analysis.
- Molecular Formula : C5H6F2N4O
- Molecular Weight : 176.1241 g/mol
- SMILES Notation : CC(c1[nH]c(N)nc(=O)n1)(F)F
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of the difluoroethyl group has been shown to enhance the compound's lipophilicity and potentially increase its binding affinity to biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Research involving similar triazine derivatives demonstrated antiproliferative effects against several cancer cell lines, including K-562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The introduction of fluorine atoms in the structure was found to enhance biological activity significantly .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Thyroid Peroxidase Inhibition : Some studies suggest that triazine derivatives can inhibit thyroid peroxidase, which plays a crucial role in thyroid hormone synthesis. This inhibition could be beneficial in treating hyperthyroidism .
Antimicrobial Activity
There is emerging evidence that triazine derivatives possess antimicrobial properties:
- Bacterial Inhibition : Certain analogs have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Study 1: Anticancer Effects
A study conducted by Kowalczyk et al. highlighted the anticancer potential of fluorinated triazines. The research focused on synthesizing various derivatives and testing their efficacy against cancer cell lines. The results indicated that specific modifications in the triazine structure led to enhanced cytotoxicity while maintaining low toxicity towards normal cells .
Case Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibitors, researchers evaluated the inhibitory effects of several triazine compounds on thyroid peroxidase. The findings suggested that this compound exhibited promising inhibitory activity with a Ki value indicating submicromolar potency .
Properties
IUPAC Name |
4-amino-6-(1,1-difluoroethyl)-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O/c1-5(6,7)2-9-3(8)11-4(12)10-2/h1H3,(H3,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIODQCCSTRSEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=O)N1)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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